2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole
Description
Properties
CAS No. |
299934-11-5 |
|---|---|
Molecular Formula |
C9H7F2N3S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7F2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |
InChI Key |
JYHZCEBWUASEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Thiosemicarbazide Intermediate
- Reactants: Thiosemicarbazide, appropriate carboxylic acid derivative, and phosphorus pentachloride.
- Procedure: The initial step involves grinding thiosemicarbazide with the carboxylic acid and phosphorus pentachloride in a dry reaction vessel at room temperature. This solid-phase reaction facilitates the formation of a key intermediate, 2-amino-1,3,4-thiadiazole-5-thiol .
- The molar ratio typically used is A (thiosemicarbazide): B (carboxylic acid): C (phosphorus pentachloride) = 1:(1–1.2):(1–1.2).
- The reaction is conducted under mild conditions, with grinding ensuring intimate contact and efficient reaction progress.
Step 2: Cyclization to Form the Thiadiazole Ring
- The crude intermediate from Step 1 undergoes cyclization, often facilitated by the residual phosphorus pentachloride or through subsequent treatment with alkali solutions.
- This step yields the core 2-amino-1,3,4-thiadiazole-5-thiol structure.
Step 3: Introduction of the 2,4-Difluorobenzyl Group
- The key step involves nucleophilic substitution where the thiadiazole core reacts with a 2,4-difluorobenzyl halide (e.g., 2,4-difluorobenzyl bromide or chloride).
- Reaction conditions: Typically, the reaction is carried out in an inert solvent such as acetone or ethanol, with the addition of a base (e.g., potassium carbonate) to facilitate nucleophilic attack on the benzyl halide.
Thiadiazole-5-thiol + 2,4-difluorobenzyl halide → 2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole
- The reaction proceeds via S-alkylation, as confirmed by two-dimensional NMR analysis, which indicates substitution at the sulfur atom rather than the nitrogen.
Step 4: Purification and Recrystallization
- The crude product is filtered, washed, and dried.
- Final purification is achieved through recrystallization from suitable solvents such as ethanol or ethyl acetate, yielding the pure target compound.
Data Supporting the Methodology
| Aspect | Details |
|---|---|
| Reaction Type | Solid-phase cyclization followed by nucleophilic S-alkylation |
| Key Reagents | Thiosemicarbazide, carboxylic acid derivatives, phosphorus pentachloride, 2,4-difluorobenzyl halide |
| Reaction Conditions | Room temperature grinding, inert solvents, mild bases (potassium carbonate), recrystallization |
| Yield | Typically exceeds 91% as per patent data, indicating high efficiency |
Advantages of the Method
- Operational simplicity: The solid-phase approach reduces the need for complex apparatus and simplifies post-reaction work-up.
- Short reaction times: The process minimizes lengthy liquid-phase reactions, significantly reducing overall synthesis duration.
- Mild conditions: Reactions are performed at ambient temperatures, enhancing safety and energy efficiency.
- High yield: The method consistently produces high yields (>91%), making it suitable for scale-up.
- Low toxicity and cost: Use of phosphorus pentachloride, which is relatively inexpensive and manageable under controlled conditions, further supports industrial applicability.
Comparative Analysis with Traditional Methods
| Feature | Traditional Liquid-Phase Method | Solid-Phase Method (Current) |
|---|---|---|
| Reaction Time | Longer | Shorter |
| Equipment Requirements | High | Low |
| Yield | Lower | >91% |
| Reaction Conditions | Harsh | Mild |
| Post-treatment | Complex | Simple |
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes redox transformations at its amino and thiadiazole moieties:
-
Oxidation : Converts the amino group (–NH₂) to nitro (–NO₂) derivatives under strong oxidizing conditions (e.g., HNO₃/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to form amine derivatives or opens the ring into thiol-containing intermediates.
Table 1: Redox Reaction Outcomes
| Reaction Type | Conditions | Product | Key Functional Group Change |
|---|---|---|---|
| Oxidation | HNO₃/H₂SO₄, 60–80°C | Nitro-substituted thiadiazole | –NH₂ → –NO₂ |
| Reduction | H₂ (1 atm), Pd-C, ethanol | Amine or thiol derivatives | Ring saturation or cleavage |
Alkylation and Acylation
The amino group at position 2 participates in nucleophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated products.
-
Acylation : Treating with acyl chlorides (e.g., acetyl chloride) yields N-acetyl derivatives, enhancing stability for pharmacological studies.
Mechanistic Insight:
The electron-deficient thiadiazole ring directs electrophiles to the amino group, favoring N-functionalization over ring substitution .
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur atom in the thiadiazole ring enables S-substitution reactions:
-
Reaction with Grignard reagents (e.g., RMgX) replaces sulfur with carbon nucleophiles, forming disubstituted thiadiazoles .
-
Halogenation (e.g., Cl₂ or Br₂) occurs at position 5 in acidic media, confirmed by HMBC NMR correlations .
Condensation Reactions
The amino group forms Schiff bases with aldehydes:
-
Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine-linked hybrids, which show enhanced bioactivity .
Example:
Metal Complexation
The compound acts as a ligand for transition metals:
-
Coordination with Cu(II) or Fe(III) via the amino and sulfur atoms forms stable complexes, characterized by shifts in FTIR (ν C=N, δ N–H) and UV-Vis spectra .
-
These complexes exhibit modified electronic properties and potential catalytic activity .
Ring-Opening and Rearrangement
Under extreme conditions:
-
Hydrolysis with concentrated HCl at 100°C cleaves the thiadiazole ring into thiourea derivatives.
-
Thermal decomposition above 200°C generates H₂S and fluorinated aromatic byproducts.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies investigating the mechanisms of action of thiadiazole derivatives.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the thiadiazole ring significantly influences properties such as solubility, melting point, and fluorescence. Key comparisons include:
Key Observations :
- Fluorine vs.
- Electron-Withdrawing Effects : The nitro group in 4-nitrophenyl derivatives increases reactivity in electrophilic substitutions, whereas fluorine’s inductive effect may stabilize the thiadiazole ring .
Anticancer Potential
- Dihydroxyphenyl Derivatives: 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles exhibit antiproliferative activity against bladder (HCV29T), lung (A549), and breast (T47D) cancer cells, surpassing cisplatin in some cases . The dihydroxyphenyl group facilitates interactions with cellular targets via hydrogen bonding.
- Target Compound: The 2,4-difluorobenzyl group’s lipophilicity may enhance tumor penetration, though direct cytotoxic data are lacking. Comparatively, fluorinated analogues like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole disrupt lipid bilayers, suggesting membrane-targeted mechanisms .
Antimicrobial and Antioxidant Activity
- 4-Nitrophenyl Derivatives : Exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the nitro group’s electron-deficient aromatic system .
- Hydroxyphenyl Derivatives : TS and TSF show antimycotic properties, linked to dual fluorescence effects that may correlate with membrane disruption .
Biological Activity
2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial, anticancer, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring substituted with an amino group and a difluorobenzyl moiety. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : 2-amino-1,3,4-thiadiazole derivatives have shown varying degrees of activity against pathogens such as Candida albicans. The MIC of 2-amino-1,3,4-thiadiazole was determined to be 0.5 mg/cm³, indicating potent antifungal activity .
- Structure-Activity Relationships : Studies have demonstrated that modifications in the thiadiazole ring can enhance antimicrobial efficacy. For example, compounds with different substitutions have been evaluated for their effects on various bacterial strains and fungi .
| Compound | Target Organism | MIC (mg/cm³) | Activity Level |
|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Candida albicans | 0.5 | High |
| 5-Chloro-1,3,4-thiadiazole | Candida albicans | 12.5 - 50.0 | Medium to Low |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential:
- Cell Viability Studies : Compounds such as 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrated decreased viability in various cancer cell lines including breast and colon carcinoma cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells .
Study on Antifungal Properties
A study evaluating the antifungal properties of various thiadiazole derivatives found that increasing concentrations led to enhanced inhibition zones against Candida albicans. The data suggested a cubic polynomial relationship between concentration and inhibition size with a high correlation coefficient (R² = 0.9895), indicating a strong predictive model for antifungal activity .
Investigation of Anticancer Effects
In another study focusing on the anticancer effects of thiadiazole derivatives, it was observed that certain compounds significantly reduced cell viability in human colon cancer HT-29 and lung carcinoma A549 cell lines without affecting normal cells . This selective toxicity is promising for therapeutic applications.
Q & A
Basic: What are the standard synthetic routes for 2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole, and what analytical methods validate its purity?
The compound is typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as both a solvent and catalyst. For example, derivatives of 2-amino-1,3,4-thiadiazole are prepared by refluxing thiosemicarbazide intermediates with substituted benzaldehydes in POCl₃, followed by crystallization in water-ethanol mixtures . Purity and structure are validated using Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., –NH₂, C=S) and nuclear magnetic resonance (¹H/¹³C NMR) to resolve aromatic and heterocyclic protons. High-resolution mass spectrometry (HRMS) and elemental analysis further ensure molecular integrity .
Basic: What spectroscopic techniques are employed to characterize its molecular structure?
Key techniques include:
- FT-IR : Identifies vibrational modes of the thiadiazole ring (C–N stretching at ~1,500 cm⁻¹) and amine groups (N–H bending at ~1,600 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, –NH₂ at δ 5.0–6.0 ppm). ¹³C NMR confirms carbon assignments, such as the thiadiazole C2 and C5 positions .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding substituent effects on molecular conformation .
Basic: What preliminary biological activities have been reported for this compound?
In vitro studies highlight antiproliferative activity against cancer cell lines, such as A549 (lung carcinoma) and T47D (breast cancer), with IC₅₀ values in the micromolar range. The 2,4-difluorobenzyl substituent enhances lipophilicity, improving membrane permeability and cellular uptake . Neuroprotective effects are also observed in neuronal models, likely via modulation of oxidative stress pathways .
Advanced: How does this compound modulate the extracellular signal-regulated kinase (ERK) pathway in cancer cells?
Mechanistic studies in A549 cells show that 2-amino-1,3,4-thiadiazole derivatives inhibit ERK phosphorylation, leading to G1/S cell cycle arrest. This is linked to downregulation of cyclin D1 and CDK4/6, as confirmed by Western blotting and flow cytometry . Dual fluorescence assays further reveal intracellular accumulation in lipid-rich regions, suggesting interactions with membrane-bound signaling proteins .
Advanced: Can this compound serve as a pH-sensitive fluorescent probe for biomolecular studies?
Yes. Derivatives exhibit dual fluorescence due to excited-state intramolecular proton transfer (ESIPT), with emission peaks at ~450 nm (enol form) and ~550 nm (keto form). This pH-dependent behavior enables real-time monitoring of lipid bilayer dynamics and lysosomal pH changes . For example, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) shows solvatochromic shifts in DPPC liposomes, making it a candidate for live-cell imaging .
Advanced: How do structural modifications (e.g., halogenation, hydroxylation) influence bioactivity?
- Halogenation : Introducing 2,4-difluorobenzyl groups enhances cytotoxicity (e.g., IC₅₀ = 1.2 µM in SW707 rectal cancer cells) by increasing electron-withdrawing effects and π-π stacking with DNA base pairs .
- Hydroxylation : A 2-hydroxy substituent on the phenyl ring improves antioxidant capacity via radical scavenging (e.g., 80% DPPH inhibition at 50 µM) but reduces metabolic stability .
Structure-activity relationship (SAR) studies recommend balancing hydrophobicity and hydrogen-bonding capacity for optimized pharmacokinetics .
Advanced: How can researchers resolve contradictions in reported antiproliferative data across cell lines?
Discrepancies often arise from cell-specific expression of drug efflux pumps (e.g., P-glycoprotein) or variations in assay conditions (e.g., serum concentration, incubation time). Standardized protocols include:
- Dose-response normalization : Use relative IC₅₀ values adjusted for doubling time.
- Combination studies : Co-treatment with efflux inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) .
Advanced: What computational methods elucidate its molecular interactions and reaction mechanisms?
- Density functional theory (DFT) : Calculates activation barriers for cyclization steps (e.g., ΔG‡ = 25 kcal/mol for thiadiazole ring formation) and predicts regioselectivity in electrophilic substitutions .
- Molecular docking : Reveals binding poses in enzyme active sites (e.g., ERK2 kinase domain) with hydrogen bonds to Met108 and hydrophobic interactions with Leu156 .
- Molecular dynamics (MD) : Simulates lipid bilayer penetration, showing preferential localization near phosphatidylcholine headgroups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
